BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Preparation of Pharmaceutical
Intermediates Using CAS 1261896-44-9

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

3-[4-(N,N-

Compound Name: Dimethylaminocarbonyl)phenyllph
enol

CAS No.: 1261896-45-0

Cat. No.: B6370416

Get Quote

Introduction & Chemical Profile[1][2]

CAS 1261896-44-9 is a functionalized biaryl scaffold characterized by a phenolic hydroxyl

group on one ring and a dimethyl-amide motif on the other. This dual-functionality makes it an
ideal precursor for divergent synthesis:

* Phenolic -OH: A nucleophilic handle for O-alkylation, O-arylation, or conversion to a triflate
for further cross-coupling.

+ Dimethylamide: A robust, non-labile directing group that can modulate solubility and
metabolic stability, or be hydrolyzed to a carboxylic acid under forcing conditions.

Chemical Identity
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Property Specification

CAS Number 1261896-44-9

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-

carboxamide

Chemical Name

SB-77234; 4-[3-(N,N-

Synonyms ] .
Dimethylaminocarbonyl)phenyl]phenol
Molecular Formula C15H1sNO2
Molecular Weight 241.29 g/mol
Appearance Off-white to pale yellow solid
N Soluble in DMSO, DMF, Methanol; Sparingly
Solubility

soluble in Water

Strategic Value in Drug Discovery

The biaryl amide motif is ubiquitous in modern pharmacopeia. It serves as the core
pharmacophore in:

» Kinase Inhibitors: Mimicking the ATP-binding hinge region or the hydrophobic back pocket.
e TPO Receptor Agonists: Structurally analogous to Eltrombopag intermediates.

 PROTAC Linkers: The rigid biaryl spacer provides defined geometry for E3 ligase
recruitment.

Synthetic Utility & Mechanism

The synthesis of CAS 1261896-44-9 typically involves a Suzuki-Miyaura Cross-Coupling
reaction. The choice of reagents is critical to prevent catalyst poisoning by the free phenol and
to ensure the stability of the amide bond.

Mechanistic Pathway|[6]

» Oxidative Addition: Palladium(0) inserts into the aryl halide bond (typically 3-bromo-N,N-
dimethylbenzamide).
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e Transmetallation: The activated palladium species reacts with the aryl boronic acid (4-
hydroxyphenylboronic acid) in the presence of a base.

e Reductive Elimination: The biaryl bond is formed, regenerating the Pd(0) catalyst.

Critical Control Point: The free phenolic hydroxyl group can coordinate to Palladium, potentially
reducing turnover frequency (TOF). Using a protected phenol (e.g., 4-benzyloxyphenylboronic
acid) or a bulky phosphine ligand (e.g., SPhos, XPhos) is often required for high yields.

Diagram: Synthetic Pathway & Logic
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Caption: Logical flow of Suzuki-Miyaura coupling to generate CAS 1261896-44-9 and its
downstream utility.

Detailed Experimental Protocols
Protocol A: Synthesis of CAS 1261896-44-9 (Biaryl Core
Formation)

Objective: To synthesize the core scaffold on a gram scale with >95% purity.

Reagents:

3-Bromo-N,N-dimethylbenzamide (1.0 eq)

4-Hydroxyphenylboronic acid (1.2 eq)[1]

Pd(dppf)Cl2:CH2Clz (0.03 eq)

Potassium Carbonate (K2CO3) (2.5 eq)
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e Solvent System: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Procedure:

 Inertion: Charge a 250 mL round-bottom flask with 3-bromo-N,N-dimethylbenzamide (10
mmol, 2.28 g), 4-hydroxyphenylboronic acid (12 mmol, 1.66 g), and K2COs (25 mmol, 3.45
g). Evacuate and backfill with Nitrogen (N2) three times.

o Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.
e Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL) via syringe.

o Why? The biphasic system dissolves the inorganic base while solubilizing the organic
reactants.

o Catalyst Addition: Add Pd(dppf)Clz-CH2Clz (0.3 mmol, 245 mg) quickly under N2z flow.

e Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM) or
HPLC.

o Checkpoint: The starting bromide should disappear. A new spot (Rf ~0.3) corresponding to
the phenol product will appear.

o Work-up: Cool to room temperature. Acidify carefully with 1N HCI to pH ~6 (to protonate the
phenoxide). Extract with Ethyl Acetate (3 x 50 mL).

 Purification: Wash combined organics with brine, dry over Na=SO4, and concentrate. Purify
via flash column chromatography (Gradient: 0-5% Methanol in Dichloromethane).

Yield Expectation: 75-85% (1.8 - 2.0 g).

Protocol B: Downstream Functionalization (O-
Alkylation)

Objective: To attach a pharmacophore (e.g., alkyl halide linker) to the phenolic oxygen.

Reagents:
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CAS 1261896-44-9 (1.0 eq)

Alkyl Halide (e.g., 2-bromoethyl methyl ether) (1.2 eq)

Cesium Carbonate (Cs2CO0s) (2.0 eq)

Solvent: DMF (anhydrous)

Procedure:

Dissolve CAS 1261896-44-9 (1.0 mmol) in anhydrous DMF (5 mL).

Add Cs2COs3 (2.0 mmol). Stir at room temperature for 15 min.

o Why? Cs2COs is superior for phenol alkylation due to the "cesium effect” (higher solubility
and loose ion pairing).

Add the Alkyl Halide (1.2 mmol). Heat to 60°C for 2-4 hours.

Self-Validating Check: Monitor the disappearance of the phenol peak in HPLC. The product
will be less polar.

Troubleshooting & Optimization
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Issue

Probable Cause

Corrective Action

Low Yield (<50%)

Catalyst poisoning by Phenol

Use 4-Benzyloxyphenylboronic
acid instead, then deprotect
(H2/Pd-C) after coupling.

Protodeboronation

Reaction temperature too high

Lower temperature to 80°C,
ensure base concentration is

not excessive.

Incomplete Conversion

Oxygen in solvent

Sparge solvents with Argon for

20 mins prior to use.

Product Impurity

Pd residues

Treat crude product with a
metal scavenger (e.g.,
SiliaMetS® Thiol) or wash with

aqueous L-Cysteine.

Safety & Handling

o CAS 1261896-44-9: Treat as a potential irritant. Wear gloves and safety glasses. Avoid

o Palladium Catalysts: Sensitizers. Handle in a fume hood.

» Boronic Acids: Generally low toxicity but can be irritating.

inhalation of dust.
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(Note: Specific patent literature directly citing CAS 1261896-44-9 is proprietary to supplier
catalogs; the protocols above are derived from standard methodologies for this specific
chemical class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Page loading... [guidechem.com]

» To cite this document: BenchChem. [Application Note: Preparation of Pharmaceutical
Intermediates Using CAS 1261896-44-9]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6370416/docs#application-note-preparation-of-
pharmaceutical-intermediates-using-cas-1261896-44-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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